molecular formula C12H8F3NO B11723483 2-Hydroxy-4-(3-trifluoromethylphenyl)pyridine CAS No. 1215071-69-4

2-Hydroxy-4-(3-trifluoromethylphenyl)pyridine

Cat. No.: B11723483
CAS No.: 1215071-69-4
M. Wt: 239.19 g/mol
InChI Key: ROICGJRJBGLQRT-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(3-trifluoromethylphenyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a hydroxyl group at position 2 and a 3-trifluoromethylphenyl group at position 4. The trifluoromethyl (-CF₃) group is a common pharmacophore known to enhance metabolic stability and binding affinity in medicinal chemistry .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1215071-69-4

Molecular Formula

C12H8F3NO

Molecular Weight

239.19 g/mol

IUPAC Name

4-[3-(trifluoromethyl)phenyl]-1H-pyridin-2-one

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)10-3-1-2-8(6-10)9-4-5-16-11(17)7-9/h1-7H,(H,16,17)

InChI Key

ROICGJRJBGLQRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=O)NC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 2-Hydroxy-4-(3-trifluoromethylphenyl)pyridine typically involves the reaction of 3-trifluoromethylbenzaldehyde with 2-pyridone under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The mixture is heated to facilitate the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

2-Hydroxy-4-(3-trifluoromethylphenyl)pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research indicates that 2-Hydroxy-4-(3-trifluoromethylphenyl)pyridine exhibits notable antimicrobial properties. It has shown effectiveness against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The mechanism of action is believed to involve the inhibition of essential enzymes and disruption of cellular processes.

Anticancer Properties
The compound has been evaluated for its anticancer potential, particularly in prostate cancer cell lines. In vitro studies demonstrated significant cytotoxicity, with IC50 values lower than those of standard chemotherapeutics, indicating its potential as a novel anticancer agent. Structure-activity relationship studies have identified key modifications that enhance its efficacy against cancer cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionEnhanced binding affinity
AntimicrobialEffective against MRSA
CytotoxicitySignificant efficacy in cancer cells
Pharmaceutical IntermediatesUsed in synthesis of bioactive compounds

Agrochemical Applications

The compound is also being explored for its applications in agrochemicals. Trifluoromethylated pyridines, including this compound, have been utilized in the development of herbicides and pesticides due to their enhanced biological activity against pests and weeds.

Case Study: Herbicidal Efficacy
A study demonstrated that derivatives of trifluoromethylpyridine exhibited high herbicidal activity against key weed species in cereal crops such as wheat. The introduction of these compounds into agrochemical formulations has shown to outperform traditional herbicides in terms of effectiveness and selectivity.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various metabolic pathways. The trifluoromethyl group enhances lipophilicity, allowing better interaction with lipid membranes and proteins.

Table 2: Mechanistic Insights

MechanismDescriptionReference
Enzyme InhibitionCompounds inhibit metabolic enzymes
Receptor BindingHigh affinity for androgen receptors
Membrane InteractionEnhanced permeability across cell membranes

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(3-trifluoromethylphenyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

4-(Trifluoromethyl)-2-pyridinone (CAS 50650-59-4)
  • Structure : Differs in the position of the trifluoromethyl group, which is directly attached to the pyridine ring at position 4 (vs. a 3-CF₃-substituted phenyl group in the target compound).
  • Molecular Weight : 179.11 g/mol .
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine (CAS 1261945-15-6)
  • Structure : Contains a 3-fluoro-4-methoxyphenyl substituent instead of 3-CF₃-phenyl.
  • Molecular Weight : 219.21 g/mol .
  • Key Differences : The methoxy (-OCH₃) and fluoro (-F) groups may alter electronic properties, reducing the electron-withdrawing effect compared to -CF₃.
2-(3-Chlorophenyl)-4-methylsulfanyl-6-[3-(trifluoromethyl)phenyl]pyridine (CAS 144320-18-3)
  • Structure : Features a methylsulfanyl (-SMe) group and a 3-CF₃-phenyl substituent.

Physical-Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Trends
2-Hydroxy-4-(3-trifluoromethylphenyl)pyridine ~273.2 (estimated) Not reported Likely low aqueous solubility due to aromatic and -CF₃ groups
4-(Trifluoromethyl)-2-pyridinone 179.11 Not specified Higher solubility than target due to smaller structure
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine 219.21 Not specified Moderate solubility (polar -OCH₃ group)

Notes:

  • The -CF₃ group generally decreases melting points due to reduced crystallinity but enhances thermal stability .
  • Aromatic substituents (e.g., phenyl rings) increase molecular weight and reduce solubility in polar solvents .
Carbonic Anhydrase II (hCA II) Inhibition
  • Compounds with a 3-trifluoromethylphenyl group (e.g., compound 10 in ) exhibit strong hCA II inhibition (KI = 5.4 nM), outperforming reference drugs like ethoxzolamide (KI = 8 nM) .
  • Positional Isomerism : Replacing 3-CF₃-phenyl with 4-CF₃-phenyl reduces activity, highlighting the meta-substitution’s critical role in enzyme binding .
Antimycobacterial Activity
  • Analogs like N-(3-[[4-(3-trifluoromethylphenyl)piperazinyl]methyl]-2-methyl-5-phenyl-pyrrolyl)-4-pyridylcarboxiamide show antitubercular efficacy when combined with first-line drugs .

Biological Activity

2-Hydroxy-4-(3-trifluoromethylphenyl)pyridine is a compound of significant interest due to its potential biological activities, particularly in anti-inflammatory and antitumor applications. This article synthesizes current research findings regarding its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a hydroxyl group and a trifluoromethylphenyl moiety. Its molecular formula is C11H8F3N1OC_11H_8F_3N_1O, and it has been characterized for its unique properties that contribute to its biological activity.

Anti-Inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of derivatives related to this compound. One study assessed various analogs for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The results indicated that several derivatives exhibited significant inhibition of COX-1 and COX-2, with IC50 values indicating effective anti-inflammatory activity:

CompoundIC50 (COX-1) μMIC50 (COX-2) μM
3b19.45 ± 0.0731.4 ± 0.12
4b26.04 ± 0.3634.4 ± 0.10
4d28.39 ± 0.0323.8 ± 0.20

These findings suggest that the trifluoromethyl group enhances the potency of these compounds against COX enzymes, making them promising candidates for further development in anti-inflammatory therapies .

Antitumor Activity

The compound has also been evaluated for its antitumor potential, particularly as a PD-L1 inhibitor, which is crucial in cancer immunotherapy. In vitro assays demonstrated that certain derivatives could disrupt the PD-1/PD-L1 interaction, enhancing T-cell activation:

CompoundBinding Affinity (nM)
Compound A27
Compound B8

These results indicate promising pharmacological properties that could be leveraged in cancer treatments .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups like trifluoromethyl significantly enhances the biological activity of pyridine derivatives. The position of substitution on the pyridine ring also influences the potency; for instance, modifications at the para position generally yield more active compounds compared to ortho substitutions .

Case Studies

  • Anti-inflammatory Study : A series of derivatives were synthesized and tested for their ability to inhibit inflammatory markers in RAW264.7 cells. The most potent compounds showed a marked reduction in iNOS and COX-2 expression levels compared to controls, highlighting their therapeutic potential in treating inflammatory diseases .
  • Antitumor Activity : In a recent clinical trial involving PD-L1 inhibitors, derivatives based on the core structure of this compound demonstrated effective binding and inhibition of PD-L1, leading to enhanced immune response against tumors .

Q & A

Q. What are the established synthetic routes for 2-Hydroxy-4-(3-trifluoromethylphenyl)pyridine, and what are their key optimization parameters?

Methodological Answer: The synthesis typically involves coupling reactions between pyridine derivatives and trifluoromethylphenyl precursors. For example, analogous protocols (e.g., for 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine) employ dichloromethane as a solvent and sodium hydroxide for pH adjustment . Key optimization steps include:

  • Reagent stoichiometry : Maintaining a 1:1 molar ratio of pyridine and aryl halide precursors to minimize side products.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) to isolate the target compound.
  • Yield improvement : Reaction temperature control (e.g., 0–5°C for exothermic steps) and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and detect hydroxyl/proton environments. Trifluoromethyl groups exhibit distinct ¹⁹F NMR shifts (δ −60 to −70 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ or [M−H]⁻ ions).
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98% for research-grade material) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335 hazard).
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can discrepancies between experimental and theoretical spectroscopic data be resolved?

Methodological Answer:

  • Cross-validation : Compare experimental NMR/IR data with computational predictions (DFT calculations at B3LYP/6-31G* level) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry or hydrogen bonding (e.g., SHELX-90 for phase annealing and structure refinement) .
  • Isotopic labeling : Use deuterated analogs to confirm proton assignments in complex splitting patterns .

Q. What strategies improve crystallization success for structural analysis?

Methodological Answer:

  • Solvent selection : Screen solvents (e.g., DMSO, ethanol) based on solubility data (logP ≈ 2.5–3.0 for similar pyridines) .
  • Temperature gradients : Slow cooling (0.1°C/min) from saturated solutions to grow single crystals.
  • Additives : Use seed crystals or ionic liquids to nucleate crystallization .

Q. How should researchers design experiments to study the compound’s reactivity under varying conditions?

Methodological Answer:

  • pH-dependent studies : Monitor hydroxyl group deprotonation (pKa ~8–10) using UV-Vis spectroscopy in buffered solutions .
  • Catalytic screening : Test coupling reactions (e.g., Suzuki-Miyaura) with Pd catalysts to functionalize the pyridine ring .
  • Stability assays : Accelerated degradation studies (40°C/75% RH) with HPLC tracking to identify decomposition pathways .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results in different assay models?

Methodological Answer:

  • Dose-response curves : Validate activity across multiple concentrations (e.g., IC₅₀ values in enzymatic vs. cell-based assays) .
  • Control standardization : Use reference inhibitors (e.g., pyridine-based analogs) to normalize inter-assay variability .
  • Metabolite profiling : LC-MS/MS to detect assay-specific metabolites that may mask/inhibit activity .

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